2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
2-methyl-5-pyrazol-1-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-8-3-4-9(13-6-2-5-12-13)7-10(8)16(11,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDPIPJSPHXLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride typically involves:
- Introduction of the sulfonyl chloride group onto a methyl-substituted benzene ring.
- Subsequent or concurrent substitution with a pyrazolyl group at the 5-position.
- Use of chlorosulfonic acid or sulfonyl chloride reagents to install the sulfonyl chloride moiety.
- Employing pyrazole or pyrazolyl derivatives as nucleophiles or coupling partners.
Electrophilic Aromatic Substitution Using Chlorosulfonic Acid
A key method to prepare benzenesulfonyl chlorides bearing pyrazolyl substituents is the regioselective electrophilic aromatic substitution of the corresponding pyrazolylbenzene with chlorosulfonic acid.
- Procedure: The pyrazolyl-substituted benzene derivative is treated with chlorosulfonic acid under controlled temperature conditions to introduce the sulfonyl chloride group at the desired position on the aromatic ring.
- Example: The synthesis of 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride was achieved by this method with good yield, demonstrating the regioselectivity of the sulfonylation reaction.
Reaction of Pyrazolyl Methanamine with Sulfonyl Chloride
Another method involves the reaction of pyrazolyl-substituted methanamine derivatives with sulfonyl chloride compounds.
- Approach: N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine was reacted with corresponding sulfonyl chlorides in organic solvents such as methylene chloride.
- Conditions: The reaction is typically carried out in the presence of a base like trimethylamine to neutralize the generated HCl.
- Yields: This method produced various analogues with yields around 29%, with melting points reported (e.g., 86–87°C for certain derivatives).
Sulfonylation of Aminopyrazole Derivatives
A related approach is the sulfonylation of aminopyrazole derivatives using arylsulfonyl chlorides:
- Method: Aminopyrazole derivatives are reacted with arylsulfonyl chlorides in the presence of bases such as triethylamine in solvents like tetrahydrofuran (THF).
- Reaction Time: Stirring at room temperature for approximately 2 hours, monitored by thin-layer chromatography (TLC).
- Isolation: The sulfonamide products are isolated by base addition followed by acidification and recrystallization from ethanol, yielding good product amounts.
Use of Pyridine as Solvent and Base for Sulfonylation
In some protocols, pyridine serves both as solvent and base to facilitate sulfonylation:
Pyrazole Ring Formation Followed by Sulfonylation
In some synthetic routes, the pyrazole ring is constructed first by condensation of diketones with hydrazines, followed by sulfonylation:
- Pyrazole Synthesis: A diketone is reacted with phenylhydrazine derivatives in anhydrous protic solvents (ethanol or acetic acid) under reflux for 10–24 hours to form pyrazole intermediates.
- Subsequent Sulfonylation: The pyrazole-containing intermediate is then sulfonylated using sulfonyl chlorides to afford the target sulfonyl chloride derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The regioselectivity of sulfonyl chloride introduction is critical and is well-controlled by electrophilic aromatic substitution using chlorosulfonic acid.
- The presence of methyl groups on the benzene ring influences the position and reactivity toward sulfonylation.
- Bases such as trimethylamine or triethylamine are essential to neutralize HCl formed during sulfonylation reactions and to drive the reaction forward.
- Solvents like methylene chloride and tetrahydrofuran provide good media for these reactions, balancing solubility and reactivity.
- Pyrazole substitution can be introduced either before or after sulfonyl chloride formation depending on the synthetic route and desired substitution pattern.
- Yields vary depending on the exact substituents and reaction conditions but generally fall in the moderate range (20–50%).
- Purification typically involves recrystallization or column chromatography to achieve high-purity products suitable for further application or study.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are commonly used solvents.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and functional attributes of 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride with similar sulfonyl chloride derivatives:
Key Observations :
- Substituent Position: The position of the pyrazole group (5- vs. 4-) affects steric and electronic properties.
- Heterocyclic Influence : Pyrazole (electron-withdrawing) vs. pyrrolidone (electron-donating) substituents alter the electrophilicity of the sulfonyl chloride group. Pyrazole likely increases electrophilicity, improving reaction kinetics in LC-MS applications .
Reactivity and Application Performance
- Derivatization Efficiency : In LC-MS, 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride and its 5-substituted analog (target compound) are both employed to enhance ionization efficiency. However, the methyl group in the target compound may improve solubility in organic solvents, facilitating reaction homogeneity .
- Steric Effects : The pyrrolidone substituent in 2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride introduces bulkiness, which could hinder access to the sulfonyl chloride group, reducing derivatization efficiency compared to pyrazole-containing analogs .
Physical and Chemical Properties
- Molecular Weight : The target compound (≈257.7 g/mol) is intermediate in mass between the unsubstituted parent (176.6 g/mol) and the pyrrolidone derivative (273.7 g/mol). Higher molecular weight correlates with reduced volatility, which is advantageous for handling in derivatization workflows .
- Solubility: While explicit data are lacking, the methyl group in the target compound likely enhances lipophilicity compared to unsubstituted benzenesulfonyl chloride, improving compatibility with non-polar solvents .
Biological Activity
2-Methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound, with the molecular formula C10H9ClN2O2S and a molecular weight of approximately 244.71 g/mol, features a sulfonyl chloride functional group that enhances its reactivity and utility in various biological contexts .
The biological activity of this compound is primarily attributed to its ability to modify biomolecules through sulfonylation reactions. This modification can influence cellular processes such as signaling pathways, gene expression, and metabolism. The compound is known to interact with various enzymes and receptors, potentially affecting their activity through nucleophilic substitution or free radical reactions.
Target Interactions
Research indicates that compounds with a pyrazole moiety often exhibit interactions with key biological targets, including:
- Enzymes : Inhibition or modulation of enzyme activity.
- Receptors : Binding to receptors involved in inflammatory responses and cancer progression.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity in various studies. It has been evaluated against several microorganisms, showing potential effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazoles have exhibited promising results against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM .
Antioxidant Activity
In addition to antimicrobial effects, this compound has shown antioxidant properties. The antioxidant activity was assessed through in vitro assays comparing it with standard antioxidants like butylhydroxytoluene (BHT), indicating that some derivatives possess significant capabilities to scavenge free radicals .
Case Studies
Several studies have highlighted the biological activities of related pyrazole derivatives:
- Antimicrobial Evaluation : A study reported that specific pyrazole-sulfonamide derivatives exhibited remarkable antimicrobial properties, particularly against drug-resistant strains of bacteria. The dual action of these compounds as both antimicrobial and antioxidant agents was emphasized .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and target proteins, suggesting favorable pharmacokinetic profiles and low toxicity .
- Synthesis and Characterization : The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzenesulfonyl chloride under controlled conditions, resulting in high yields of biologically active intermediates .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves sulfonation of the benzene ring followed by chlorination. Key steps include:
- Sulfonation : Introduce the sulfonic acid group using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (0–5°C to avoid side reactions).
- Chlorination : React the sulfonic acid intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous conditions.
- Pyrazole Functionalization : Couple the pyrazole moiety via nucleophilic aromatic substitution (e.g., using Cu(I)-catalyzed cross-coupling).
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity ≥95% is achievable with rigorous drying and inert atmosphere handling .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.
- Storage : Store in a locked, cool (<25°C), dry cabinet away from oxidizing agents and moisture. Use amber glass bottles to prevent photodegradation.
- Spill Management : Neutralize spills with sodium bicarbonate, then collect in approved hazardous waste containers.
- Emergency Response : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention. Refer to GHS hazard codes H314 (skin corrosion) and H371 (systemic toxicity) .
Q. How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic techniques?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Refine data using SHELXL, focusing on resolving disorder in the pyrazole ring or sulfonyl group. Validate with R-factor <0.05 .
- Spectroscopy : Confirm functional groups via FT-IR (S=O stretch ~1370 cm⁻¹, C-Cl ~750 cm⁻¹). Use ¹H/¹³C NMR to assign pyrazole protons (δ 7.5–8.5 ppm) and sulfonyl chloride carbon (δ ~120 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Advanced Research Questions
Q. How does this compound enhance derivatization efficiency in LC-ESI-MS/MS analysis of steroids?
- Methodological Answer :
- Derivatization Mechanism : The sulfonyl chloride reacts with hydroxyl or amine groups in steroids (e.g., estradiol) to form stable sulfonate esters, improving ionization efficiency.
- Optimization : Compare with dansyl chloride and DMIS chloride in terms of:
- Reaction Time : 30–60 minutes at 60°C in acetonitrile.
- Sensitivity : PBS derivatives generate analyte-specific fragment ions (e.g., m/z 285 for estradiol), reducing background noise.
- Validation : Use calibration curves (1–100 ng/mL) to assess linearity (R² >0.99) and limit of detection (LOD <0.5 ng/mL) .
Q. How can conflicting crystallographic data (e.g., bond lengths, torsion angles) be resolved for this compound?
- Methodological Answer :
- Data Analysis : Apply SHELXL's TWIN and BASF commands to address twinning. Use PLATON to check for missed symmetry or disorder.
- Validation Tools : Compare with Cambridge Structural Database (CSD) entries for analogous sulfonyl chlorides (e.g., CSD refcode XOPTAV). Statistical validation via Hirshfeld surface analysis can highlight outliers in intermolecular interactions .
Q. What experimental designs are optimal for studying the solvolysis kinetics of this compound in fluoroalcohol-water systems?
- Methodological Answer :
- Kinetic Setup : Use UV-Vis spectroscopy to monitor sulfonyl chloride decay at λ = 260 nm. Vary solvent polarity (e.g., 20–80% hexafluoroisopropanol/water).
- Mechanistic Insights : Fit data to the Grunwald-Winstein equation to assess sensitivity to solvent ionizing power (Y-values). Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots (5–45°C) reveal associative vs. dissociative pathways .
Q. How can reactive intermediates generated during synthesis (e.g., sulfonic acids) be stabilized or characterized?
- Methodological Answer :
- Stabilization : Use low temperatures (0–5°C) and anhydrous solvents (e.g., dry THF). Add stabilizers like hydroquinone to inhibit polymerization.
- Characterization : Trap intermediates via quenching with methanol, followed by ESI-MS or IR spectroscopy. Computational methods (DFT at B3LYP/6-311+G*) predict transition states and optimize reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
